molecular formula C13H13F4NO2 B13155491 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13155491
M. Wt: 291.24 g/mol
InChI Key: YWXDGWPVDVUUBP-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a fluorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents. Reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups on the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorophenyl or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in their substituents.

    Trifluoromethyl-substituted pyridines: These compounds contain the trifluoromethyl group but have a pyridine ring instead of a pyrrolidine ring.

Uniqueness

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the fluorophenyl and trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13F4NO2

Molecular Weight

291.24 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H13F4NO2/c14-10-4-2-1-3-8(10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20)

InChI Key

YWXDGWPVDVUUBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=CC=C2F

Origin of Product

United States

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